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Compound of Interest

Compound Name: 2-cyanoacetic acid

Cat. No.: B13440836

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pure 2-
cyanoacetic acid (CAS No: 372-09-8), a crucial building block in the synthesis of various
pharmaceuticals and specialty chemicals. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 2-cyanoacetic acid is CsHsNOz, with a molecular weight of 85.06
g/mol .[1] Its structure, featuring a carboxylic acid and a nitrile functional group, gives rise to a
distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-cyanoacetic acid, the spectra are typically acquired in a deuterated solvent,
such as DMSO-de.

Table 1: *H NMR Data for 2-Cyanoacetic Acid[2][3]
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.83 Singlet 2H CH2
~12.0 (broad) Singlet 1H COOH

Table 2: 13C NMR Data for 2-Cyanoacetic Acid[2]

Chemical Shift (8) ppm

Assighment

~24.6 CH:
~115.5 CN
~165.7 COOH

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for 2-Cyanoacetic Acid

Wavenumber (cm—2) Vibration Type Functional Group
3300-2500 (broad) O-H stretch Carboxylic Acid
~2250 C=N stretch Nitrile

~1700 C=0 stretch Carboxylic Acid
~1420 C-H bend (scissoring) Methylene (CH-2)
~1300 C-O stretch Carboxylic Acid

~900 (broad)

O-H bend (out-of-plane)

Carboxylic Acid

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, confirming the molecular weight and offering structural clues. For 2-
cyanoacetic acid, electron ionization (El) is a common technique.

Table 4: Mass Spectrometry Data (Electron lonization) for 2-Cyanoacetic Acid[2]

miz Relative Intensity Assighment

85 Moderate [M]* (Molecular lon)
41 High [C2HsN]*

44 High [CO2H]*

40 Moderate [C2H2N]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid
organic compound like 2-cyanoacetic acid.

NMR Spectroscopy (*H and **C)

Objective: To obtain high-resolution *H and *3C NMR spectra of 2-cyanoacetic acid.
Methodology:

o Sample Preparation: Accurately weigh approximately 5-10 mg of pure 2-cyanoacetic acid
and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds)
in a standard 5 mm NMR tube. Ensure the solid is completely dissolved.

e Instrument Setup:

o Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet.
o Tune and match the probe for both the *H and 13C frequencies.

o Lock the spectrometer onto the deuterium signal of the solvent.
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o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

e 1H NMR Acquisition:
o Acquire a standard one-pulse 'H spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of approximately 15
ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

o Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of approximately 200-
220 ppm, and a longer acquisition time and relaxation delay compared to *H NMR to
account for the longer relaxation times of carbon nuclei.

o Alarger number of scans (hundreds to thousands) is generally required to obtain a good
signal-to-noise ratio due to the low natural abundance of 13C.

» Data Processing:
o Apply a Fourier transform to the acquired free induction decays (FIDs).
o Phase the resulting spectra.

o Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 13C).

o Integrate the peaks in the *H spectrum.

o Analyze the chemical shifts, multiplicities, and integration values to assign the signals to
the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To obtain an infrared spectrum of 2-cyanoacetic acid to identify its functional
groups.

Methodology (Attenuated Total Reflectance - ATR):[4]

e Background Spectrum: Ensure the ATR crystal (commonly diamond) is clean.[4] Record a
background spectrum of the empty ATR accessory. This will be automatically subtracted from
the sample spectrum.

o Sample Application: Place a small amount of solid 2-cyanoacetic acid directly onto the ATR
crystal.[4]

o Pressure Application: Use the pressure clamp to apply firm and even pressure to the sample,
ensuring good contact with the crystal surface.[4]

o Data Acquisition: Acquire the FT-IR spectrum. A typical measurement consists of 16-32
scans at a resolution of 4 cm™1,

o Data Processing: The resulting spectrum will be displayed in terms of transmittance or
absorbance versus wavenumber (cm~1). Identify the characteristic absorption bands and
correlate them to the functional groups present in 2-cyanoacetic acid.

o Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent
(e.g., isopropanol or ethanol) and a soft tissue.

Mass Spectrometry (Electron lonization - El)

Objective: To determine the molecular weight and fragmentation pattern of 2-cyanoacetic
acid.

Methodology:

o Sample Introduction: Introduce a small amount of the solid sample into the ion source,
typically via a direct insertion probe.[5] The sample must be volatile enough to be vaporized
in the high vacuum of the mass spectrometer.[5] Heating the probe may be necessary.[5]

« lonization: In the ion source, the vaporized sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV).[5][6] This causes the molecules to ionize and
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fragment.[5][6]

o Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their
mass-to-charge (m/z) ratio.

o Detection: A detector records the abundance of ions at each m/z value.

o Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z. ldentify the molecular ion peak ([M]*) to confirm the molecular weight. Analyze
the fragmentation pattern to gain insights into the molecule's structure.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like 2-cyanoacetic acid can be
visualized as follows:

Spectroscopic Analysis Data Interpretation

Mass Spectrometry Molecular lon Peak,
N h
(El) Fragmentation Pattern

Sample Preparation Structural Elucidation

’ . . . ~ | Absorption Bands Confirm Structure of
Pure 2-Cyanoacetic Acid P FT-IR Spectroscopy > (Wavenumbers) i 2-Cyanoacetic Acid

NMR Spectroscopy

.| Chemical Shifts,
(*H & 3C) = Multiplicities,
Integrations

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-cyanoacetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. pubs.aip.org [pubs.aip.org]

3. bitesizebio.com [bitesizebio.com]

o 4. drawellanalytical.com [drawellanalytical.com]

» 5. Electron lonization | School of Chemical Sciences | lllinois [scs.illinois.edul]

e 6. Electron lonization - Creative Proteomics [creative-proteomics.com]

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyanoacetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13440836#spectroscopic-data-nmr-ir-ms-of-pure-2-
cyanoacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13440836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

